D7-Mesembrenone

Pharmacokinetics Bioanalysis LC-MS/MS

Accurate quantification of mesembrenone in Sceletium tortuosum matrices is compromised by ion suppression and variable recovery. Non-isotopic internal standards introduce systematic error. - **Solution**: Deuterated D7-Mesembrenone corrects for matrix effects, enabling precision mandated by FDA/EMA bioanalytical guidelines. - **Application**: LC-MS/MS, GC-MS, PK/ADME studies, forensic metabolite mapping, and nutraceutical QC. - **Supply**: Validated for sub-ng/mL sensitivity (LLOQ 10 ng/mL per Patil et al.). Available for R&D.

Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
CAS No. 80287-15-6
Cat. No. B15389337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD7-Mesembrenone
CAS80287-15-6
Molecular FormulaC17H21NO3
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCN1CCC2(C1=CC(=O)CC2)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C17H21NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10-11H,6-9H2,1-3H3
InChIKeyXPUOZJJNPJXFTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D7-Mesembrenone Procurement Guide


D7-Mesembrenone (CAS 80287-15-6) is a stable isotope-labeled analog of the psychoactive alkaloid mesembrenone, a primary constituent of the South African succulent *Sceletium tortuosum* (Kanna) [1]. As a deuterated internal standard (IS), it is engineered to possess nearly identical physicochemical properties to its non-deuterated counterpart, making it an essential tool for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) [2]. Its primary role is to correct for matrix effects and ion suppression, thereby enabling accurate and precise quantification of native mesembrenone in complex biological and botanical matrices [3].

Why D7-Mesembrenone Substitutes Fail


Substituting D7-Mesembrenone with the unlabeled mesembrenone or a different internal standard introduces significant analytical error, rendering the quantification of mesembrenone in complex matrices unreliable. Using a non-isotopic IS cannot correct for the variable matrix effects and ion suppression commonly encountered in LC-MS analysis of botanical extracts or biological fluids [1]. While unlabeled mesembrenone could theoretically serve as a calibration standard, it is indistinguishable from the target analyte in a sample, thus failing as an internal standard. Furthermore, deuterated standards from other compound classes exhibit different extraction recovery, chromatographic retention, and ionization efficiency, which can lead to systematic under- or over-quantification [2]. Therefore, D7-Mesembrenone is not an interchangeable consumable but a mandatory, method-specific reagent for achieving the accuracy and precision mandated by bioanalytical method validation guidelines [3].

D7-Mesembrenone Quantitative Evidence


Superior Accuracy in Mouse Plasma

In a validated UHPLC-QToF-MS method for the simultaneous quantification of mesembrine and mesembrenone in mouse plasma, the use of D7-Mesembrenone (and a deuterated mesembrine analog) as an internal standard resulted in an extraction recovery of 87-93% for both analytes, with no observed matrix effects on the analysis [1]. This high recovery and absence of matrix interference are directly attributable to the near-identical physicochemical behavior of the deuterated IS, which co-elutes and ionizes with the same efficiency as the native mesembrenone, effectively normalizing for sample processing and instrumental variability [1].

Pharmacokinetics Bioanalysis LC-MS/MS Method Validation

Sensitivity in Pharmacokinetic Studies

A UHPLC-QToF-MS method utilizing deuterated internal standards, including one for mesembrenone, established a lower limit of quantification (LLOQ) of 10 ng/mL for mesembrenone in mouse plasma [1]. This high sensitivity is contingent upon the use of the stable isotope-labeled IS to correct for ion suppression at low concentrations, thereby enabling accurate measurement of the analyte over the entire therapeutic range.

Pharmacokinetics Bioanalysis Sensitivity Method Validation

Metabolite Identification in Complex Matrices

In metabolism studies using LC-HR-MSⁿ, the detection of minor metabolites is often obscured by high background noise from endogenous matrix components. The use of D7-Mesembrenone as an internal standard in such studies provides a unique, stable isotope-labeled tracer that is not naturally present. This allows for the unequivocal tracking of mesembrenone-derived compounds, including low-abundance phase I and II metabolites such as N-demethylated, O-demethylated, and hydroxylated derivatives, which were identified in rat urine and human liver preparations [1]. The specific mass shift (+7 Da) from the D7 label provides a clear and unambiguous signature in mass spectrometric analysis.

Metabolism Toxicology Forensic Chemistry High-Resolution Mass Spectrometry

D7-Mesembrenone Key Applications


Bioanalytical Method Development & PK

D7-Mesembrenone is an essential component in the development and validation of sensitive and specific LC-MS/MS or UHPLC-QToF-MS methods for the quantification of native mesembrenone. As demonstrated by Patil et al., its use as an internal standard is critical for achieving the required accuracy, precision, and sensitivity (e.g., an LLOQ of 10 ng/mL) necessary for robust pharmacokinetic profiling in preclinical studies [1]. This application is foundational for any investigation into the absorption, distribution, metabolism, and excretion (ADME) of mesembrenone.

Metabolite Identification & Forensic Toxicology

In forensic toxicology and drug metabolism research, D7-Mesembrenone serves as a superior tool for the unequivocal identification and relative quantification of mesembrenone metabolites. The distinct +7 Da mass shift of the D7-labeled IS and its metabolites allows researchers to confidently distinguish drug-related compounds from complex biological backgrounds, enabling the accurate mapping of metabolic pathways in urine or liver preparations [2]. This is essential for developing reliable biomarkers of drug exposure.

Quality Control of Sceletium Products

As the market for *Sceletium tortuosum*-based nutraceuticals and botanical extracts expands, there is a growing need for accurate quality control and standardization. D7-Mesembrenone is an indispensable reagent for establishing a validated analytical method (e.g., HPLC-MS or UPLC-MS) to quantify the precise mesembrenone content in raw plant material and finished products. Its use as an internal standard is the gold-standard approach to ensure batch-to-batch consistency and compliance with potential regulatory specifications for botanical supplements [3].

Technical Documentation Hub

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